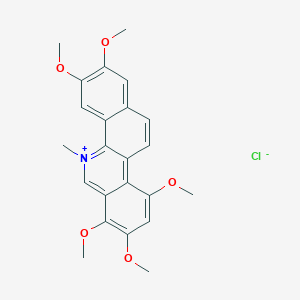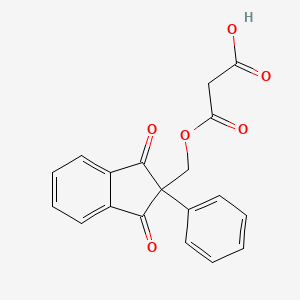
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate is a complex organic compound with the molecular formula C19H14O6 and a molecular weight of 338.33 g/mol . This compound is characterized by its unique structure, which includes a dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl moiety linked to a propanedioate group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate typically involves the reaction of 2,3-dihydro-1,3-dioxo-2-phenyl-1H-indene with propanedioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indene structure and exhibit various biological activities
Imidazole derivatives: These compounds have a different core structure but also show a wide range of chemical and biological properties. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for diverse applications.
Eigenschaften
CAS-Nummer |
56898-23-8 |
|---|---|
Molekularformel |
C19H14O6 |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
3-[(1,3-dioxo-2-phenylinden-2-yl)methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C19H14O6/c20-15(21)10-16(22)25-11-19(12-6-2-1-3-7-12)17(23)13-8-4-5-9-14(13)18(19)24/h1-9H,10-11H2,(H,20,21) |
InChI-Schlüssel |
JQVPXWADPOJISU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)COC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
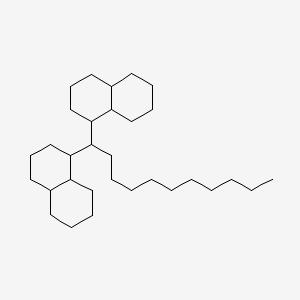
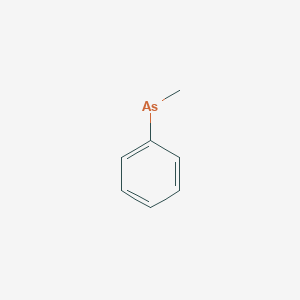
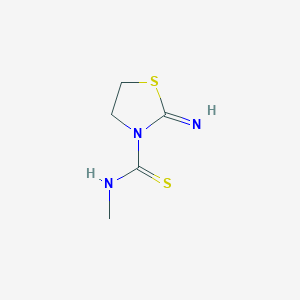
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)

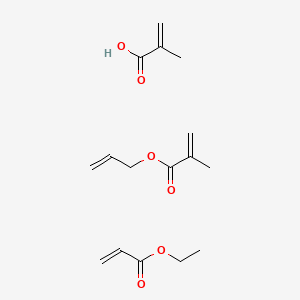
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
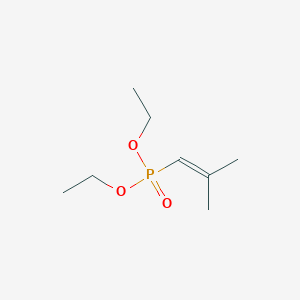
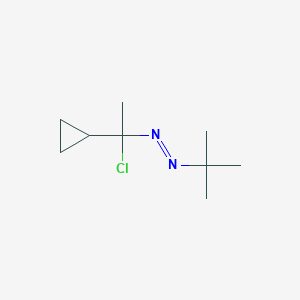
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
